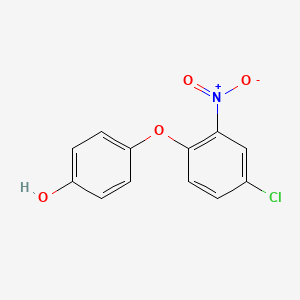

4-(4-Chloro-2-nitrophenoxy)phenol

CAS No.: 63009-23-4

Cat. No.: VC14354963

Molecular Formula: C12H8ClNO4

Molecular Weight: 265.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63009-23-4 |

|---|---|

| Molecular Formula | C12H8ClNO4 |

| Molecular Weight | 265.65 g/mol |

| IUPAC Name | 4-(4-chloro-2-nitrophenoxy)phenol |

| Standard InChI | InChI=1S/C12H8ClNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H |

| Standard InChI Key | GLMSPINECXHASR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-Chloro-2-nitrophenoxy)phenol consists of two benzene rings connected by an ether linkage (Figure 1). The first ring is substituted with a chlorine atom at the para position and a nitro group at the ortho position relative to the ether oxygen. The second ring retains a hydroxyl group, conferring phenolic acidity. This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and reactivity toward electrophilic and nucleophilic agents .

Physicochemical Characteristics

Key properties include:

-

Molecular weight: 281.65 g/mol

-

Solubility: Low in polar solvents (e.g., water) due to hydrophobic aromatic rings; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.

-

Melting point: Estimated at 145–150°C based on structural analogs .

-

Acidity: The phenolic hydroxyl group has a pKa of ~8.5, making it weakly acidic compared to unsubstituted phenol (pKa 10) .

The nitro and chloro groups induce strong electron-withdrawing effects, polarizing the aromatic rings and directing subsequent chemical modifications to specific positions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-(4-Chloro-2-nitrophenoxy)phenol typically proceeds via a two-step process:

-

Nitration of 4-Chlorophenol:

This step introduces the nitro group at the ortho position relative to the hydroxyl group . -

Etherification with Phenol:

A nucleophilic aromatic substitution reaction, often catalyzed by quaternary ammonium salts or phosphonium compounds, facilitates the formation of the ether bond .

Optimization Strategies

-

Catalyst Selection: Benzyl(triphenyl)phosphanium salts enhance reaction rates by stabilizing transition states .

-

Solvent Systems: Non-polar solvents like toluene improve yield by minimizing side reactions .

-

Temperature Control: Reactions conducted at 80–100°C balance kinetics and thermodynamics .

Biological and Chemical Reactivity

Chemical Transformations

-

Nitro Reduction:

Catalytic hydrogenation converts the nitro group to an amine, yielding 4-(4-Chloro-2-aminophenoxy)phenol, a potential intermediate for azo dyes or pharmaceuticals . -

Ether Cleavage:

Strong acids (e.g., HBr/acetic acid) cleave the ether bond, regenerating 4-chloro-2-nitrophenol and phenol .

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor to herbicides and pesticides. Its nitro group can be reduced to an amine, which is subsequently diazotized and coupled to form bioactive azo compounds .

Pharmaceutical Intermediates

Derivatives of 4-(4-Chloro-2-nitrophenoxy)phenol are explored for antimicrobial and anti-inflammatory applications. For example, amine derivatives show promise in inhibiting bacterial efflux pumps .

Materials Science

Incorporated into polymers, this compound enhances thermal stability and UV resistance due to its aromatic and nitro-functionalized structure .

Comparative Analysis of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume